molecular formula C20H19NO6 B12150713 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate

6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B12150713
M. Wt: 369.4 g/mol
InChI Key: PMZTZHSSGNDWAC-UHFFFAOYSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for intramolecular C-H/C-H coupling reactions, and various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different chromen derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is unique due to its specific functional groups and the tert-butoxycarbonyl protection, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C20H19NO6/c1-20(2,3)27-19(24)21-11-17(22)25-12-8-9-14-13-6-4-5-7-15(13)18(23)26-16(14)10-12/h4-10H,11H2,1-3H3,(H,21,24)

InChI Key

PMZTZHSSGNDWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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